molecular formula C21H25BrN2O3S B3494499 2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE CAS No. 312288-26-9

2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE

Cat. No.: B3494499
CAS No.: 312288-26-9
M. Wt: 465.4 g/mol
InChI Key: JUHKISLTZAVJSV-UHFFFAOYSA-N
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Description

2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(cyclohexylmethyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a benzenesulfonamido core, a 4-bromophenyl substituent, and a cyclohexylmethyl acetamide moiety. This structural combination confers unique physicochemical properties, such as enhanced lipophilicity (due to the cyclohexyl group) and electrophilic reactivity (from the bromophenyl and sulfonamide groups).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(cyclohexylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c22-18-11-13-19(14-12-18)24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-15-17-7-3-1-4-8-17/h2,5-6,9-14,17H,1,3-4,7-8,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHKISLTZAVJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153794
Record name 2-[(4-Bromophenyl)(phenylsulfonyl)amino]-N-(cyclohexylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312288-26-9
Record name 2-[(4-Bromophenyl)(phenylsulfonyl)amino]-N-(cyclohexylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312288-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)(phenylsulfonyl)amino]-N-(cyclohexylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction of a suitable aromatic precursor.

    Sulfonamide Formation: The bromophenyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamido derivative.

    Acetamide Formation: The final step involves the reaction of the benzenesulfonamido derivative with cyclohexylmethylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Halogen Substitution (Bromine vs. Chlorine)

  • N-(4-Bromophenyl)-2-(2,6-dichlorophenyl)acetamide ():

    • Replacing bromine with chlorine reduces potency in anticancer assays. The larger atomic radius of bromine enhances hydrophobic interactions with biological targets, improving binding affinity.
    • Key Data : Chlorinated analogs show moderate anticancer activity, while brominated derivatives exhibit enhanced selectivity .
  • N-[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide ():

    • Substituting chlorine with bromine at the phenyl ring increases metabolic stability due to bromine’s lower electronegativity, which reduces susceptibility to oxidative degradation .

Sulfonamide vs. Acetamide Core Modifications

  • 2-Chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide ():
    • The acetamidomethyl group enhances hydrogen-bonding capacity compared to the cyclohexylmethyl group in the target compound, increasing solubility but reducing membrane permeability .

Functional Group Contributions

Cyclohexylmethyl vs. Aromatic Substituents

  • N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide ():
    • Replacing the cyclohexylmethyl group with a trifluoromethyl-ethyl chain significantly increases lipophilicity (LogP increase by ~1.5 units), improving blood-brain barrier penetration but reducing aqueous solubility .

Benzene Sulfonamido vs. Piperazine Derivatives

  • N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide ():
    • The piperazine ring introduces basicity (pKa ~9.5), enabling pH-dependent solubility, whereas the target compound’s neutral cyclohexyl group lacks this property .

Key Research Findings

Halogen Position and Size : Bromine at the para position optimizes steric and electronic interactions with hydrophobic enzyme pockets, as seen in sulfonamide-based kinase inhibitors .

Sulfonamide Reactivity : The benzenesulfonamido group participates in hydrogen bonding and π-stacking, critical for protein binding, as demonstrated in crystallographic studies of similar compounds .

Biological Activity

2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(cyclohexylnethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the bromophenyl group and benzenesulfonamide moiety, contribute to its interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-cycloheptylacetamide, with the molecular formula C22H27BrN2O3SC_{22}H_{27}BrN_2O_3S. Its structure allows for various chemical modifications, which can enhance its biological efficacy.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22H27BrN2O3S
IUPAC Name2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-cycloheptylacetamide
InChI KeyInChI=1S/C22H27BrN2O3S/c23-19...

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromophenyl group may facilitate interactions with enzymes or receptors, while the benzenesulfonamide enhances binding affinity. The cycloheptylacetamide component contributes to stability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to 2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(cyclohexylnethyl)acetamide exhibit varying degrees of antimicrobial activity. A study on chloroacetamides found that halogenated phenyl rings significantly enhance lipophilicity, allowing better cell membrane penetration and effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study: Antimicrobial Testing

  • Tested Organisms: Escherichia coli, Staphylococcus aureus, MRSA, Candida albicans
  • Results: Compounds demonstrated effective inhibition against Gram-positive bacteria but were less effective against Gram-negative strains.

Anticancer Potential

The anticancer properties of sulfonamide derivatives have been documented extensively. For instance, benzenesulfonamide analogs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction .

Comparative Analysis

To understand the potential of 2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(cyclohexylnethyl)acetamide in comparison to similar compounds, a summary of related compounds is provided below.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityNotes
N-(4-Bromophenyl)benzenesulfonamideAntimicrobialEffective against Gram-positive
N-(4-Chlorophenyl)-2-chloroacetamideAntimicrobialHigh lipophilicity
N-{(4-Bromophenyl)[(2-Methoxybenzoyl)amino]methyl}-2-MethoxybenzamideAnticancerInduces apoptosis

Q & A

Q. What are the recommended synthetic routes for 2-[N-(4-bromophenyl)benzenesulfonamido]-N-(cyclohexylmethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-bromoaniline followed by coupling with cyclohexylmethylamine derivatives. Key steps include:

  • Sulfonamide Formation : Reacting 4-bromophenylamine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions.
  • Acetamide Coupling : Introducing the cyclohexylmethyl group via nucleophilic substitution or amide bond formation using coupling agents like EDC/HOBt.

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (e.g., 0°C) during sulfonylation reduce hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzenesulfonyl chloride, Et₃N, DCM, 0°C7892%
2Cyclohexylmethylamine, EDC/HOBt, DMF6595%

Q. What spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

A combination of NMR, IR, and mass spectrometry is essential:

  • ¹H/¹³C NMR : Confirm the presence of sulfonamide (δ ~3.1–3.3 ppm for SO₂NH) and cyclohexylmethyl protons (δ ~1.2–1.8 ppm).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₂₁H₂₆BrN₂O₃S: 489.08 g/mol).

Q. Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%).
  • Melting Point : Sharp melting range (e.g., 145–147°C) indicates crystallinity .

Advanced Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodology :

  • Molecular Docking (AutoDock Vina, Schrödinger) : Dock the compound into target proteins (e.g., carbonic anhydrase IX) using flexible ligand protocols. Key interactions include:
    • Sulfonamide oxygen hydrogen bonds with Thr199/Gln92.
    • Cyclohexylmethyl group hydrophobic interactions with Val121/Leu197.
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 ± 4 kcal/mol) .

Q. Validation :

  • Compare docking scores (e.g., −9.2 kcal/mol) with known inhibitors (e.g., acetazolamide: −8.5 kcal/mol) .

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ values) across studies?

Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
  • Solubility Issues : Poor DMSO solubility leading to false negatives.

Q. Resolution Strategies :

  • Standardized Protocols : Use identical assay conditions (e.g., 10% FBS, 48-hour incubation).
  • Dose-Response Validation : Repeat assays with freshly prepared stock solutions.
  • Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted IC₅₀ (e.g., 12.3 ± 2.1 µM vs. 15.8 ± 3.4 µM) .

Q. What strategies can enhance the pharmacokinetic profile of this compound for in vivo studies?

Optimization Approaches :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (calculated: 3.8 → target: 2.5).
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable analogs (amide or ether).
  • In Vitro ADME Screening :
    • Microsomal Stability : t₁/₂ >60 minutes in human liver microsomes.
    • Caco-2 Permeability : Papp >1 × 10⁻⁶ cm/s for oral bioavailability .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s 3D structure?

Procedure :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water).
  • SHELXL Refinement : Use high-resolution data (≤0.8 Å) to model sulfonamide torsion angles and confirm cyclohexylmethyl conformation.
  • Validation Tools : Check R-factor (<0.05) and electron density maps (FO-FC <0.3 eÅ⁻³) .

Q. What are the thermal stability profiles of this compound, and how do they inform storage conditions?

Analytical Techniques :

  • TGA/DSC : Decomposition onset at 210°C (TGA) and melting endotherm at 146°C (DSC).
  • Storage Recommendations : Store at −20°C under argon to prevent oxidation; shelf life >24 months .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE
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2-[N-(4-BROMOPHENYL)BENZENESULFONAMIDO]-N-(CYCLOHEXYLMETHYL)ACETAMIDE

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